Methyl protogracillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

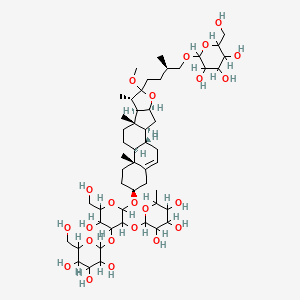

Methyl protogracillin is a natural product found in Tribulus terrestris and Dioscorea septemloba with data available.

Wissenschaftliche Forschungsanwendungen

Biological Properties and Mechanisms of Action

Methyl protogracillin exhibits several biological activities, including:

- Anticancer Activity : this compound has shown promise as an antineoplastic agent. Studies indicate that it can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function. It has been shown to inhibit pathways involved in cancer cell proliferation, such as the Akt and Mitogen-Activated Protein Kinase pathways .

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its activity is attributed to the inhibition of pro-inflammatory cytokines .

- Antidiabetic Potential : Research indicates that this compound may help manage diabetes by reducing blood glucose levels and improving lipid profiles in diabetic models .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Cardiovascular Health : It has been studied for its potential to improve cardiovascular health by exhibiting anti-thrombotic properties. Total steroidal saponins extracted from Dioscorea zingiberensis, which include this compound, have shown effectiveness in inhibiting platelet aggregation and improving anticoagulation activity .

- Hepatoprotective Effects : this compound has demonstrated hepatoprotective effects in laboratory settings. For instance, in HepG2 cells treated with hydrogen peroxide, the compound increased cell viability and reduced oxidative stress markers.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on K562 leukemia cells. The compound induced morphological changes indicative of apoptosis and significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The study concluded that this compound could serve as a potential candidate for leukemia treatment due to its cytotoxic effects .

Case Study 2: Hepatoprotective Effects

In vitro experiments using HepG2 cells demonstrated that treatment with this compound resulted in a concentration-dependent increase in cell viability following exposure to oxidative stress agents like hydrogen peroxide. The findings suggest its potential as a therapeutic agent for liver protection against oxidative damage.

Case Study 3: Antidiabetic Potential

In an animal model with streptozotocin-induced diabetes, administration of extracts containing this compound led to significant reductions in blood glucose levels (46–51% decrease) and improvements in lipid profiles. This indicates its potential role as a complementary treatment for diabetes management .

Eigenschaften

Molekularformel |

C52H86O23 |

|---|---|

Molekulargewicht |

1079.2 g/mol |

IUPAC-Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23?,25+,26-,27+,28+,29+,30?,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1 |

InChI-Schlüssel |

LOSNTJHBTWBJCC-UOJDEKDCSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

Synonyme |

methyl protogracillin NSC-698792 NSC698792 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.